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molecular formula C9H7NO3 B189195 2-(1,2-Benzisoxazol-3-yl)acetic acid CAS No. 4865-84-3

2-(1,2-Benzisoxazol-3-yl)acetic acid

Cat. No. B189195
M. Wt: 177.16 g/mol
InChI Key: BVSIAYQIMUUCRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09371282B2

Procedure details

Hydroxylamine hydrochloride (7.5 g, 107.93 mmol) is added to a solution of hydroxy coumarin (5 g, 30.84 mmol) in MeOH (50 mL) at rt. Sodium acetate (8.8 g, 107.93 mmol) is added portionwise in 1.5 h. The reaction is stirred for 1.5 h at rt and then is heated at reflux overnight. Volatiles are evaporated, water is added and the mixture is cooled with ice-water bath. The aqueous layer is acidified to pH=3 with 4N HCl. A precipitate is filtered out and washed several times with water. The precipitate is dried under reduce pressure at 50° C. to give benzo[d]isoxazol-3-yl-acetic acid (4.3 g, 78%)
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].O[C:5]1[C:6](=[O:15])[O:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][CH:9]=2.C([O-])(=O)C.[Na+]>CO>[O:3]1[C:12]2[CH:11]=[CH:10][CH:9]=[CH:8][C:13]=2[C:14]([CH2:5][C:6]([OH:15])=[O:7])=[N:2]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C(OC2=CC=CC=C2C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
8.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred for 1.5 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Volatiles are evaporated
ADDITION
Type
ADDITION
Details
water is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled with ice-water bath
FILTRATION
Type
FILTRATION
Details
A precipitate is filtered out
WASH
Type
WASH
Details
washed several times with water
CUSTOM
Type
CUSTOM
Details
The precipitate is dried
CUSTOM
Type
CUSTOM
Details
at 50° C.

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
O1N=C(C2=C1C=CC=C2)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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